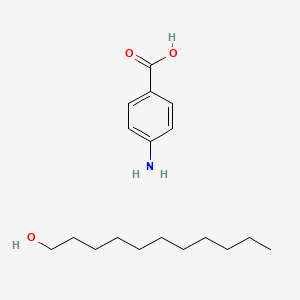
4-Aminobenzoic acid;undecan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Aminobenzoic acid and undecan-1-ol are two distinct compoundsIt is a white solid that is slightly soluble in water It is a colorless, water-insoluble liquid with a floral citrus-like odor .
Méthodes De Préparation
4-Aminobenzoic acid: can be synthesized through two main industrial routes:
Reduction of 4-nitrobenzoic acid: This method involves the reduction of 4-nitrobenzoic acid to produce 4-aminobenzoic acid.
Hoffman degradation of the monoamide derived from terephthalic acid: This method involves the degradation of the monoamide derived from terephthalic acid to produce 4-aminobenzoic acid.
Undecan-1-ol: is commonly produced by the reduction of undecanal, the analogous aldehyde .
Analyse Des Réactions Chimiques
4-Aminobenzoic acid: undergoes various types of reactions:
Esterification: It can react with ethanol in the presence of sulfuric acid to form esters.
Reduction: It can be reduced to produce different derivatives.
Substitution: It can undergo substitution reactions due to the presence of amino and carboxyl groups.
Undecan-1-ol: can undergo oxidation to form undecanal and further oxidation to form undecanoic acid .
Applications De Recherche Scientifique
4-Aminobenzoic acid: has extensive applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various compounds.
Biology: It is an intermediate in the synthesis of folate by bacteria, plants, and fungi.
Industry: It is used in the preparation of folate and other compounds.
Undecan-1-ol: is used as a flavoring ingredient in foods due to its floral citrus-like odor .
Mécanisme D'action
4-Aminobenzoic acid: acts as an intermediate in the synthesis of folate by bacteria, plants, and fungi. It is converted to folate through the action of enzymes such as 4-amino-4-deoxychorismate synthase and 4-amino-4-deoxychorismate lyase . Sulfonamide drugs interfere with this process by inhibiting the enzyme dihydropteroate synthetase .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoic acid: Similar to 4-aminobenzoic acid but lacks the amino group.
Salicylic acid: Similar structure but has a hydroxyl group instead of an amino group.
Undecanal: Similar to undecan-1-ol but is an aldehyde instead of an alcohol.
Uniqueness
4-Aminobenzoic acid: is unique due to its dual functional groups (amino and carboxyl) which allow it to participate in a variety of chemical reactions.
Undecan-1-ol: is unique due to its long carbon chain and its use as a flavoring agent.
Propriétés
Numéro CAS |
113422-77-8 |
|---|---|
Formule moléculaire |
C18H31NO3 |
Poids moléculaire |
309.4 g/mol |
Nom IUPAC |
4-aminobenzoic acid;undecan-1-ol |
InChI |
InChI=1S/C11H24O.C7H7NO2/c1-2-3-4-5-6-7-8-9-10-11-12;8-6-3-1-5(2-4-6)7(9)10/h12H,2-11H2,1H3;1-4H,8H2,(H,9,10) |
Clé InChI |
JZCNWLFGKDWEHY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCO.C1=CC(=CC=C1C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


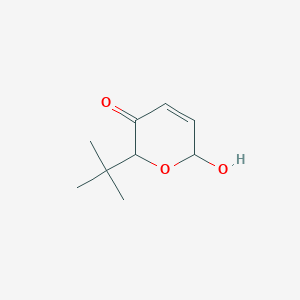

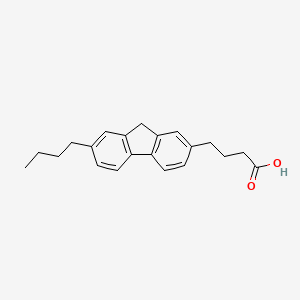
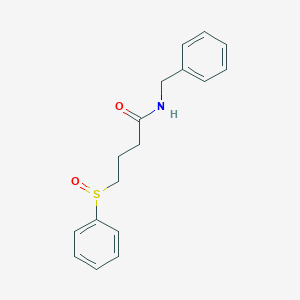
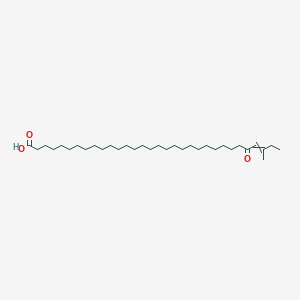
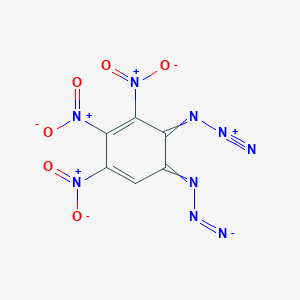

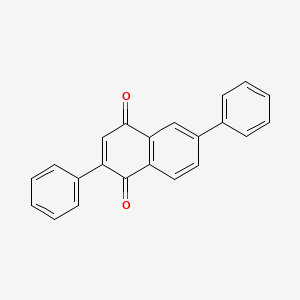
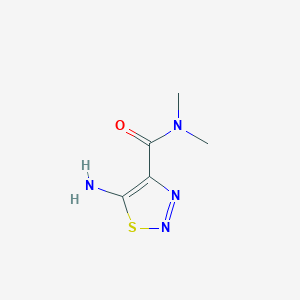
![1-[2-(4-Benzylpiperazin-1-yl)-2-oxoethyl]-4-phenylpyrrolidin-2-one](/img/structure/B14307695.png)
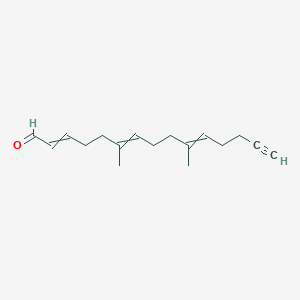
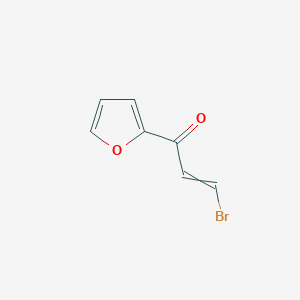
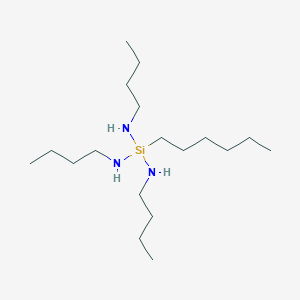
![(Bicyclo[2.2.1]heptan-1-yl)methyl 2-methylprop-2-enoate](/img/structure/B14307733.png)
